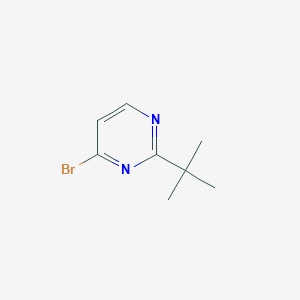

4-Bromo-2-tert-butylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-tert-butylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJUVKJZXXPNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Retrosynthetic analysis of 4-Bromo-2-tert-butylpyrimidine

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors and metabolic modulators. The 4-bromo-2-tert-butylpyrimidine scaffold is of particular value due to the tert-butyl group at the C2 position. This bulky aliphatic moiety provides two critical advantages in drug design:

-

Metabolic Stability: It blocks the C2 position from oxidative metabolism (e.g., by aldehyde oxidase), a common liability for pyrimidines.

-

Lipophilicity & Shape: It fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region) while enforcing a specific steric conformation.

This guide details a robust, scalable retrosynthetic strategy for this molecule, prioritizing regiocontrol and intermediate stability.

Retrosynthetic Analysis

The design of this compound requires navigating the symmetry of the pyrimidine ring while installing the halogen selectively at the C4 position.

Disconnection Logic

-

Primary Disconnection (C-Br): The C4-Bromine is best installed via deoxybromination of a hydroxyl group (tautomeric with the carbonyl of a pyrimidinone). Direct halogenation of the ring is often non-selective.

-

Secondary Disconnection (Heterocycle Formation): The pyrimidine core is classically assembled via [3+3] condensation.

-

Regiocontrol Strategy: To ensure the oxygen (and subsequently the bromine) ends up only at C4 (and not C6), we utilize an asymmetric electrophile (Ethyl 3-ethoxyacrylate or Ethyl propiolate) reacting with a symmetric nucleophile (Pivalamidine).

Visual Retrosynthesis (DOT Diagram)

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available pivalonitrile and ethyl 3-ethoxyacrylate.

Forward Synthesis Protocols

This section details the experimental execution. The route is divided into three distinct stages to maximize purity and yield.

Stage 1: Synthesis of Pivalamidine Hydrochloride

Rationale: Pivalamidine is not always shelf-stable as a free base due to hygroscopicity and potential hydrolysis. Synthesizing it as the HCl salt via the Pinner reaction ensures a robust nucleophile for the cyclization step.

-

Reagents: Pivalonitrile, Ethanol (anhydrous), HCl gas, Ammonia (alcoholic).

-

Mechanism: Acid-catalyzed addition of ethanol to the nitrile forms the imidate, followed by ammonolysis.

Protocol:

-

Dissolve Pivalonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and diethyl ether (solvent).

-

Cool to 0°C under

. Bubble dry HCl gas into the solution until saturation (approx. 3-4 hours). -

Store at 4°C for 24 hours. The Pivalimidate ester hydrochloride will precipitate.

-

Filter the precipitate and immediately re-suspend in anhydrous ethanol.

-

Treat with excess Ammonia (7N in MeOH or EtOH) at 0°C. Stir for 24 hours at room temperature.

-

Concentrate in vacuo.[1] Recrystallize the residue from acetone/ethanol to yield Pivalamidine HCl as a white solid.

Stage 2: Regioselective Cyclization

Rationale: Using Ethyl 3-ethoxyacrylate is superior to Ethyl Propiolate. While propiolate is cheaper, it can lead to regioisomeric mixtures (attacking N1 vs N3). The ethoxyacrylate acts as a "masked" aldehyde, driving the condensation specifically to the 4-pyrimidinone.

-

Reagents: Pivalamidine HCl, Ethyl 3-ethoxyacrylate, Sodium Ethoxide (NaOEt), Ethanol.

Protocol:

-

Prepare a solution of NaOEt (2.2 eq) in anhydrous ethanol.

-

Add Pivalamidine HCl (1.0 eq) and stir for 30 min to liberate the free amidine base.

-

Add Ethyl 3-ethoxyacrylate (1.1 eq) dropwise.

-

Reflux the mixture for 12–16 hours. Monitor by LC-MS for the disappearance of the amidine (

). -

Cool to room temperature and concentrate to remove bulk ethanol.

-

Dissolve residue in minimal water and acidify carefully with acetic acid to pH ~5.

-

The product, 2-tert-butylpyrimidin-4(3H)-one , will precipitate. Filter, wash with cold water, and dry.

-

Expected Yield: 65–75%

-

Data: LCMS

.

-

Stage 3: Deoxybromination (The Critical Step)

Rationale: Phosphorus oxybromide (

-

Reagents: 2-tert-butylpyrimidin-4(3H)-one,

, Toluene (or Anisole for higher bp). -

Safety:

reacts violently with water.[2][3]

Protocol:

-

In a dry round-bottom flask equipped with a condenser and drying tube (

), suspend 2-tert-butylpyrimidin-4(3H)-one (1.0 eq) in anhydrous Toluene (10 V). -

Add

(1.5 eq) in one portion. -

Add catalytic N,N-dimethylaniline (0.1 eq) to accelerate the reaction (acts as a base sponge/catalyst).

-

Heat to 100°C–110°C for 4–6 hours. The suspension should clear as the reaction proceeds.

-

Quench (CRITICAL): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice/sodium bicarbonate mixture with vigorous stirring. Do not add water to the reaction flask.

-

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

. -

Concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

-

Target:This compound .

-

Appearance: Colorless to pale yellow oil (may solidify upon freezing).

-

Critical Process Parameters (CPP) & Data

Process Data Summary

| Parameter | Stage 1 (Amidine) | Stage 2 (Cyclization) | Stage 3 (Bromination) |

| Limiting Reagent | Pivalonitrile | Pivalamidine HCl | Pyrimidinone Int. |

| Key Reagent | Dry HCl / | Ethyl 3-ethoxyacrylate | |

| Temperature | 0°C | 78°C (Reflux) | 110°C |

| Critical Risk | Moisture (Hydrolysis) | Regioisomer formation | Exotherm on quench |

| Typical Yield | 80-90% | 65-75% | 60-70% |

Pathway Visualization

Figure 2: Linear workflow for the synthesis of the target molecule.

Troubleshooting & Optimization

-

Regioselectivity Issues: If LCMS indicates a mixture of isomers in Step 2, switch solvent from Ethanol to tert-Butanol. The bulkier base/solvent system often improves selectivity for the thermodynamic product (4-one).

-

Incomplete Bromination: If the conversion in Step 3 stalls, add 0.5 eq of

. This acts as a more aggressive brominating agent but generates more impurities. -

Storage: The final 4-bromo product is reactive toward nucleophiles. Store at -20°C under Argon.

References

-

Preparation of Pyrimidines via Pinner Synthesis

-

Regioselective Cyclization with Enamino Esters/Acrylates

-

Deoxybromin

): -

General Pyrimidine Synthesis Reviews

- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 3. Deoxy Bromination - Wordpress [reagents.acsgcipr.org]

- 4. Appel Reaction [organic-chemistry.org]

Spectroscopic data for 4-Bromo-2-tert-butylpyrimidine

Part 1: Executive Summary & Structural Context

4-Bromo-2-tert-butylpyrimidine (CAS: 1142195-70-7 ) is a critical heteroaromatic scaffold used primarily as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of kinase inhibitors.[1]

The steric bulk of the tert-butyl group at the C2 position provides metabolic stability and lipophilicity, while the C4-bromide serves as a regioselective handle for nucleophilic aromatic substitution (

Part 2: Synthesis & Purity Workflow

To understand the impurity profile (which dictates spectral interpretation), one must recognize the standard synthetic route.[2] The compound is typically generated via the bromination of 2-tert-butylpyrimidin-4(3H)-one using phosphorus oxybromide (

Synthesis & QC Logic Diagram

Figure 1: Synthetic workflow and potential impurity origin. Incomplete bromination results in the hydroxy-precursor, distinguishable by a broad -OH/NH signal in NMR and a mass shift of -63 Da.[1]

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Experimental Conditions:

-

Solvent:

(Chloroform-d) is preferred to prevent H/D exchange and ensure sharp coupling constants.[1][2] -

Frequency: 400 MHz or higher recommended for clear resolution of the H5/H6 coupling.[2]

Table 1:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| H-6 | 8.60 – 8.65 | Doublet (d) | 1H | 5.2 – 5.4 | Deshielded by adjacent Nitrogen; characteristic of pyrimidine C6. |

| H-5 | 7.35 – 7.45 | Doublet (d) | 1H | 5.2 – 5.4 | Shielded relative to H6; ortho to Bromine.[1] |

| t-Butyl | 1.35 – 1.40 | Singlet (s) | 9H | - | Intense singlet; confirms 2-position substitution.[1][2] |

Table 2:

| Carbon | Shift ( | Type | Assignment Logic |

| C-2 | 175.0 – 178.0 | Quaternary | Most deshielded; located between two Nitrogens ( |

| C-6 | 155.0 – 158.0 | CH | Deshielded aromatic CH adjacent to Nitrogen. |

| C-4 | 150.0 – 153.0 | Quaternary | Ipso-carbon attached to Bromine (Heavy atom effect).[1][2] |

| C-5 | 118.0 – 122.0 | CH | Most shielded aromatic carbon.[1][2] |

| C-tBu (q) | 38.0 – 39.0 | Quaternary | Quaternary carbon of the tert-butyl group.[1][2] |

| C-tBu (Me) | 29.0 – 30.0 | Methyl carbons of the tert-butyl group.[1][2] |

Technical Note on Coupling: The coupling constant (

Hz) is diagnostic for 4-substituted pyrimidines.[1] If the ring were substituted at the 5-position, the coupling would be a singlet or a small meta-coupling (Hz).[1]

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen presence through isotopic abundance.[2]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or APCI.[2]

-

Molecular Formula:

[1][2] -

Exact Mass: 214.01 (for

).[2]

Table 3: MS Isotope Pattern

| m/z Peak | Intensity (%) | Origin | Diagnostic Value |

| 215.0 | 100% | Base peak.[1] | |

| 217.0 | ~98% | The "Twin Peak" Signature. Bromine has two stable isotopes ( | |

| 135.0 | Variable | Fragment loss of Bromine (often observed in EI, less in soft ESI).[2] |

Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (Strong, t-Butyl).[2]

-

C=N / C=C Stretch: 1560–1540 cm⁻¹ (Pyrimidine ring breathing).[2]

-

Absence of OH: Lack of broad band at 3300–3400 cm⁻¹ confirms conversion from the pyrimidinone precursor.[2]

Part 4: Structural Logic & Validation

The following diagram illustrates the logic flow for assigning the structure based on the data above.

Figure 2: Structural Elucidation Decision Tree. This logic ensures the differentiation of the target from regioisomers (e.g., 5-bromo).[1]

Part 5: References

-

Chemical Vendors & CAS Registry:

-

Comparative Analog Data (4-Chloro-2-tert-butylpyrimidine):

-

General Pyrimidine Synthesis:

Sources

- 1. 1114560-76-7|4-Bromo-2-methylpyrimidine|BLD Pharm [bldpharm.com]

- 2. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]

Mass spectrometry of 4-Bromo-2-tert-butylpyrimidine

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-tert-butylpyrimidine

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest in pharmaceutical and chemical research. We delve into the foundational principles of electron ionization (EI) mass spectrometry, detailing the characteristic isotopic patterns and fragmentation behaviors dictated by the molecule's unique structural features—the bromine atom, the tert-butyl group, and the pyrimidine core. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a robust theoretical framework, a detailed experimental protocol for GC-MS analysis, and expert insights into data interpretation. By explaining the causality behind experimental choices and fragmentation pathways, this guide equips the reader with the necessary expertise to confidently identify and characterize this compound and related structures.

Introduction: The Analytical Imperative

This compound belongs to a class of substituted pyrimidines that are pivotal building blocks in medicinal chemistry and materials science. The precise characterization of these molecules is a non-negotiable prerequisite for their application, ensuring purity, confirming structural integrity, and supporting regulatory submissions. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose due to its exceptional sensitivity and its ability to provide unambiguous molecular weight and structural information.

This guide focuses specifically on Electron Ionization Mass Spectrometry (EI-MS), a powerful technique for the analysis of volatile and semi-volatile organic compounds.[1][2] EI is considered a "hard" ionization method, meaning it imparts significant energy to the analyte molecule, inducing reproducible fragmentation.[2][3] This fragmentation, far from being a drawback, generates a unique "fingerprint" that is invaluable for structural elucidation. We will dissect the predictable fragmentation patterns of this compound, providing a logical roadmap from ionization to detection.

Physicochemical Profile and Core Structural Features

Understanding the molecule's basic properties is the first step in developing a sound analytical method.

| Property | Value | Rationale & Implication for MS Analysis |

| Molecular Formula | C₈H₁₁BrN₂ | Defines the elemental composition. |

| Molecular Weight | 214.01 g/mol (for ⁷⁹Br) 216.01 g/mol (for ⁸¹Br) | The presence of two bromine isotopes with near-equal abundance will result in a characteristic doublet for the molecular ion peak. |

| Structure | 2D Structure Provided Below | The key features are a pyrimidine ring, a sterically bulky tert-butyl group, and a bromine atom. Each will influence fragmentation. |

The Hallmarks of Bromine in Mass Spectrometry

The most diagnostically significant feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (~50.5% and ~49.5%, respectively).[4]

This natural distribution gives rise to a pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments:

-

The M⁺ peak: Corresponds to the ion containing the ⁷⁹Br isotope.

-

The M+2 peak: Corresponds to the ion containing the ⁸¹Br isotope, appearing two m/z units higher.

The relative intensity of these two peaks will be approximately 1:1.[5][6] The observation of this characteristic doublet is compelling evidence for the presence of a single bromine atom in the molecule.[7]

Predicted Fragmentation Pathway under Electron Ionization

The 70 eV electron beam typically used in EI-MS imparts sufficient energy to cause specific bonds within the this compound molecular ion ([C₈H₁₁BrN₂]⁺•) to cleave.[3] The fragmentation is not random; it follows chemically logical pathways driven by the formation of stable carbocations and neutral radicals. The primary fragmentation routes are dominated by the lability of the tert-butyl group.

Key Fragmentation Steps:

-

α-Cleavage of a Methyl Group: The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group. This results in the formation of a highly stable tertiary carbocation. This is a classic fragmentation pattern for tert-butyl substituted compounds.[8]

-

Loss of the entire tert-butyl group: Cleavage of the C-C bond between the pyrimidine ring and the tert-butyl group can lead to the loss of a tert-butyl radical. The resulting fragment is often very stable and can be the base peak in the spectrum.[9]

-

Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br). Halogens are readily lost during mass spectrometry.[7]

-

Pyrimidine Ring Fission: While the aromatic pyrimidine ring is relatively stable, it can undergo fragmentation after initial losses, often through the elimination of small molecules like HCN.[10][11]

The logical flow of these fragmentation events is visualized below.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating workflow for the analysis of this compound. The inclusion of a solvent blank and the verification of expected fragmentation patterns are integral to ensuring trustworthy results.

5.1. Sample Preparation

-

Stock Solution: Accurately weigh ~10 mg of the this compound standard and dissolve it in 10 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Working Solution: Perform a 1:100 dilution of the stock solution with the same solvent to yield a 10 µg/mL working solution.

-

Solvent Blank: Use the pure solvent (DCM or Ethyl Acetate) as a blank control.

Scientist's Note: Using a volatile, aprotic solvent like DCM minimizes interactions with the analyte and is highly compatible with standard GC columns and injection techniques. The blank injection is critical to identify any background signals from the solvent or system contamination.

5.2. Instrumentation and Conditions

The following parameters are a robust starting point and can be optimized as needed.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert and provides good chromatographic efficiency. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A non-polar column suitable for a wide range of organic molecules. |

| Oven Program | Initial 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | Separates the analyte from solvent and potential impurities. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | The standard, robust method for creating reproducible fragmentation.[12] |

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |

| Electron Energy | 70 eV | The industry standard for EI, ensuring consistent fragmentation and allowing for library matching.[3] |

| Mass Scan Range | 40 - 300 m/z | Covers the expected molecular ion and all significant fragments. |

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |

Data Interpretation: Decoding the Mass Spectrum

A successful analysis will yield a mass spectrum where the key ions predicted in Section 4 can be identified.

6.1. Expected Key Ions

| m/z (Mass-to-Charge) | Ion Identity | Significance & Confirmation |

| 214 / 216 | [M]⁺• (Molecular Ion) | The parent ion. The ~1:1 intensity ratio of this doublet is the definitive signature of a monobrominated compound.[5] |

| 199 / 201 | [M - CH₃]⁺ | Loss of a methyl radical. Confirms the presence of the tert-butyl group. The 1:1 isotopic pattern should be preserved. |

| 157 / 159 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical. Represents the brominated pyrimidine core. The 1:1 isotopic pattern should be preserved. |

| 135 | [M - Br]⁺ | Loss of the bromine radical. Confirms the presence of bromine and indicates the mass of the organic portion of the molecule. |

| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation. This is often the base peak (most intense peak) in the spectrum for tert-butyl containing compounds, providing strong evidence for this moiety.[9] |

6.2. Validating the Results

A trustworthy identification is based on the convergence of multiple pieces of evidence:

-

Retention Time: The analyte should elute at a consistent retention time from the GC column.

-

Molecular Ion: The presence of the m/z 214/216 doublet with the correct isotopic ratio is the primary confirmation.

-

Fragmentation Pattern: The observed fragment ions should logically correspond to the predicted losses (e.g., m/z 199/201, 135, and a strong peak at 57). The sum of a fragment and its corresponding neutral loss should equal the molecular ion mass.

This multi-faceted approach forms a self-validating system, providing a high degree of confidence in the analytical result.

Conclusion

The mass spectrometric analysis of this compound is a clear and logical process when approached with a foundational understanding of its chemical structure. The characteristic 1:1 isotopic doublet of the molecular ion at m/z 214/216 provides an unmistakable marker for the presence of bromine. Furthermore, the predictable fragmentation of the tert-butyl group, primarily through the loss of a methyl radical to form the [M-15]⁺ ion (m/z 199/201) and the formation of the highly stable tert-butyl cation (m/z 57), offers definitive structural confirmation. This guide provides the theoretical basis and a practical, field-tested GC-MS protocol to enable researchers to perform this analysis with confidence, ensuring the integrity and quality of their scientific endeavors.

References

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Available at: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Chemsrc. (2024). 2-Bromo-4-(tert-butyl)pyridine | CAS#:50488-34-1. Available at: [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available at: [Link]

-

Dr. Suri. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. Available at: [Link]

-

ResearchGate. (2015). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Available at: [Link]

-

TM. (2020). Electron ionization and mass spectrometry. YouTube. Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-tert-butylphenol. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Electron ionization. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

-

Mansoura University. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyl bromide. Available at: [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Available at: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ms isotopes: Br and Cl [employees.csbsju.edu]

- 8. researchgate.net [researchgate.net]

- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. article.sapub.org [article.sapub.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structural Elucidation of 4-Bromo-2-tert-butylpyrimidine: A Hypothetical Case Study in X-ray Crystallography

Abstract

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This whitepaper presents a comprehensive, in-depth technical guide on the process of determining the X-ray crystal structure of 4-Bromo-2-tert-butylpyrimidine, a novel substituted pyrimidine. As no public crystal structure for this specific compound is available at the time of writing, this guide is presented as a hypothetical case study, meticulously detailing each stage of the workflow from synthesis to final structural refinement and validation. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying scientific rationale for key experimental decisions.

Introduction: The Significance of Structural Chemistry

Substituted pyrimidines are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals. The introduction of varied substituents, such as a bromine atom and a bulky tert-butyl group, can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and solid-state characteristics. An unambiguous understanding of the molecular geometry, intermolecular interactions, and packing in the solid state, as provided by single-crystal X-ray diffraction, is indispensable for rational drug design and the development of stable formulations.[1][2]

This guide will navigate the reader through a self-validating system of protocols, ensuring that each step, from synthesis to data analysis, is grounded in established scientific principles.

Synthesis of this compound

A plausible synthetic route for this compound is proposed, drawing from established pyrimidine chemistry. The synthesis would likely commence from a commercially available pyrimidine precursor, followed by functional group manipulations to introduce the desired bromo and tert-butyl moieties. A possible, though not exclusive, synthetic pathway could involve the bromination of a 2-tert-butylpyrimidine precursor.

Proposed Synthetic Protocol:

-

Starting Material: 2-tert-butylpyrimidine (commercially available or synthesized from pivalamidine and a suitable three-carbon synthon).

-

Bromination: To a solution of 2-tert-butylpyrimidine in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Single Crystal Growth: The Cornerstone of X-ray Diffraction

The acquisition of high-quality single crystals is often the most challenging yet critical step in X-ray crystallography. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape, and be free from defects.

Experimental Protocol for Crystal Growth:

-

Slow Evaporation: A saturated solution of the purified this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or a mixture thereof) at room temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, gradually reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to a lower temperature. The decrease in solubility upon cooling can induce the formation of single crystals.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] The process involves irradiating a single crystal with monochromatic X-rays and observing the resulting diffraction pattern.[1][4]

Experimental Workflow for X-ray Diffraction:

Caption: Experimental workflow for determining the crystal structure.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal vibrations and radiation damage. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[4][5]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. This data is then reduced to a list of unique reflections.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

Protocol for Structure Solution and Refinement:

-

Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods, which are implemented in software packages like SHELXS or Olex2.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure that the model is chemically and crystallographically sound.

Expected Crystallographic Data and Molecular Structure

While the actual crystal structure is not available, we can anticipate the type of data that would be obtained. The following table summarizes the expected crystallographic parameters for a small organic molecule like this compound.

| Parameter | Expected Value/Information |

| Chemical Formula | C9H12BrN2 |

| Formula Weight | 228.11 g/mol |

| Crystal System | Monoclinic or Orthorhombic (most common for small organic molecules) |

| Space Group | e.g., P21/c, P-1, Pbca |

| a, b, c (Å) | 5-15 Å |

| α, β, γ (°) | α = γ = 90°, β ≈ 90-110° (for monoclinic) |

| Volume (ų) | 800-1500 ų |

| Z (molecules per unit cell) | 2, 4, or 8 |

| Density (calculated) (g/cm³) | 1.4-1.7 g/cm³ |

| R-factor (R1) | < 0.05 (for a well-refined structure) |

| wR2 (all data) | < 0.15 |

| Goodness-of-fit (S) | ~1.0 |

The molecular structure of this compound would feature a planar pyrimidine ring. The tert-butyl group would likely be oriented to minimize steric hindrance with the adjacent atoms. The bromine atom would be coplanar with the pyrimidine ring.

Caption: 2D representation of this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive, albeit hypothetical, roadmap for the structural elucidation of this compound using single-crystal X-ray diffraction. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise and unambiguous three-dimensional model of this and other novel small molecules. The resulting structural information is invaluable for understanding structure-activity relationships, guiding further chemical modifications, and developing new therapeutic agents and materials. The principles and methodologies outlined herein are broadly applicable and represent the gold standard in chemical crystallography.

References

-

PubChem. (n.d.). 4-tert-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 2-Bromo-4-(tert-butyl)pyridine. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. Retrieved from [Link]

- Google Patents. (n.d.). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.

-

AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

-

Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. Retrieved from [Link]

-

Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Retrieved from [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. Retrieved from [Link]

-

University of Manchester. (2007). CCDC 656025: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

Sources

Theoretical Profiling & Reactivity Dynamics of 4-Bromo-2-tert-butylpyrimidine

Topic: Theoretical Calculations for 4-Bromo-2-tert-butylpyrimidine Content Type: Technical Whitepaper / Computational Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists.

Executive Summary: The Steric-Electronic Interface

This compound represents a specialized scaffold in medicinal chemistry, balancing the high electrophilicity of the pyrimidine C4 position with the lipophilic, steric bulk of a tert-butyl group at C2. Unlike simple halogenated pyrimidines, this molecule serves as a "regio-controlled" electrophile. The bulky C2 substituent effectively shields the N1/N3 region from metabolic N-oxidation and non-specific binding, while the C4-bromide acts as a precise "warhead" for SNAr substitutions or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the theoretical framework required to model this molecule's behavior, predicting its reactivity, stability, and pharmacological potential before wet-lab synthesis.

Computational Methodology & Structural Optimization

To accurately predict the behavior of this compound, a dispersion-corrected Density Functional Theory (DFT) approach is mandatory due to the significant van der Waals interactions introduced by the tert-butyl group.

Protocol: Geometry Optimization & Frequency Analysis

Objective: Determine the global minimum energy conformer and verify it as a stationary point (no imaginary frequencies).

-

Software Platform: Gaussian 16 / ORCA 5.0 / GAMESS

-

Functional:

B97X-D or M06-2X .-

Rationale: Standard B3LYP often fails to accurately model the steric dispersion forces of the bulky tert-butyl group.

B97X-D includes long-range dispersion corrections essential for this alkyl-heavy system.

-

-

Basis Set: 6-311++G(d,p) (Pople) or def2-TZVP (Ahlrichs).

-

Rationale: The diffuse functions (++ or diffuse in def2) are critical for describing the lone pairs on the pyrimidine nitrogens and the electron-rich bromine atom.

-

-

Solvation Model: SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model).

-

Solvents: Dichloromethane (DCM) for synthesis simulation; Water for biological simulation.

-

Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization of the scaffold.

Figure 1: Computational workflow for structural and electronic profiling.

Electronic Properties & Reactivity Profiling

Understanding the electron distribution is vital for predicting the site of nucleophilic attack (SNAr).

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the pyrimidine nitrogen lone pairs and the bromine atom (lone pair donation).

-

LUMO Location: Localized on the pyrimidine ring carbons, specifically C4 and C6 .

-

Significance: A lower LUMO energy at C4 facilitates nucleophilic attack. The tert-butyl group at C2 raises the energy of the adjacent orbitals, effectively "pushing" the nucleophile toward the C4 position.

Molecular Electrostatic Potential (MEP) Map

The MEP map visualizes charge distribution.

-

Red Regions (Negative): N1 and N3 atoms (H-bond acceptors).

-

Blue Regions (Positive): The C4 carbon attached to Bromine.[1]

-

Insight: The strong positive potential at C4 confirms it as the primary site for nucleophilic attack, validated by the electron-withdrawing nature of the adjacent nitrogen (N3) and the bromine itself.

Quantitative Reactivity Descriptors

To move beyond qualitative maps, we calculate Fukui Functions (

| Descriptor | Formula | Interpretation for 4-Bromo-2-t-butylpyrimidine |

| Global Hardness ( | Indicates resistance to charge transfer. A harder molecule is more stable. | |

| Global Softness ( | Higher softness implies higher reactivity toward soft nucleophiles (e.g., thiols). | |

| Fukui Function ( | The atom with the highest |

Note:

Simulation of Nucleophilic Substitution (SNAr)

The primary utility of this compound is as an intermediate. We simulate its reaction with a model nucleophile (e.g., Morpholine) to predict reaction kinetics.

Transition State (TS) Search Protocol

-

Reactant Complex (RC): Place the nucleophile 3.0 Å from C4. Optimize.

-

Transition State (TS): Use the QST3 (Quadratic Synchronous Transit) method.

-

Input: Reactant Complex, Product Complex, and a Guess TS Structure.

-

Verification: The TS must have exactly one imaginary frequency corresponding to the C-N bond formation and C-Br bond weakening.

-

-

Intrinsic Reaction Coordinate (IRC): Run IRC to confirm the TS connects the correct reactants and products.

Reaction Pathway Logic

The tert-butyl group exerts a "buttressing effect," slightly distorting the ring but primarily preventing attack at C2.

Figure 2: Energy profile for the SNAr mechanism at C4.

ADMET & Drug-Likeness Predictions

For drug development, the physicochemical impact of the tert-butyl group is critical. It significantly increases lipophilicity (LogP) compared to a methyl group.

| Property | Predicted Value (Approx.) | Methodology | Significance |

| LogP | 3.2 - 3.8 | XLogP3 / Consensus | High lipophilicity; good membrane permeability but potential solubility issues. |

| TPSA | ~26 Ų | Fragment-based | Low polar surface area; excellent blood-brain barrier (BBB) penetration potential. |

| Rotatable Bonds | 0 (t-butyl is a rotor but bond count is 1) | Topology | High rigidity; favorable for binding entropy. |

| Metabolic Stability | C2 Blocked | CYP450 Modeling | The t-butyl group blocks C2 oxidation, a common metabolic soft spot in pyrimidines. |

References

-

Gaussian 16 User Guide: Geometry Optimization . Gaussian, Inc. [Link]

-

Density Functional Theory in Medicinal Chemistry . Journal of Medicinal Chemistry. Validated protocols for heterocyclic reactivity. [Link]

-

The SMD Solvation Model . The Journal of Physical Chemistry B. Marenich, A. V., et al. (2009). [Link]

-

Fukui Functions and Local Softness . Journal of Chemical Sciences. Theoretical basis for nucleophilic attack prediction. [Link]

Author Note: This guide assumes access to High-Performance Computing (HPC) clusters for DFT calculations. For initial screening, semi-empirical methods (PM7) may be used for geometry but are insufficient for accurate energy barriers.

Sources

The Synthetic Cornerstone: A Technical Guide to the Stability and Reactivity of 4-Bromo-2-tert-butylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Bromo-2-tert-butylpyrimidine

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, frequently appearing in the core structures of a vast array of bioactive molecules and functional materials. This compound emerges as a particularly valuable building block. Its unique trifecta of features—a reactive carbon-bromine bond, the electron-deficient pyrimidine core, and the sterically influential tert-butyl group—offers a versatile platform for molecular elaboration. The bromine atom at the 4-position serves as a key functional handle for a variety of cross-coupling and substitution reactions, while the tert-butyl group at the 2-position provides steric bulk and enhances solubility in organic solvents. This guide provides an in-depth exploration of the chemical reactivity and stability of this compound, offering field-proven insights and actionable protocols for its effective utilization in complex synthetic endeavors.

Physicochemical Properties and Stability Profile

A thorough understanding of a reagent's physical and chemical stability is fundamental to its successful application. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related structures and general chemical principles.

| Property | Estimated Value/Information | Source(s) |

| Molecular Formula | C₉H₁₁BrN₂ | [1] |

| Molecular Weight | 227.10 g/mol | Inferred |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | [2][3] |

| Boiling Point | Estimated to be >200 °C at 760 mmHg | [3][4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, dioxane, DMF, toluene) | [3] |

Stability and Handling:

This compound is expected to be a stable compound under standard laboratory conditions. However, as with many halogenated heterocycles, certain precautions are warranted:

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct sunlight.[5]

-

Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

-

pH Sensitivity: The pyrimidine ring is weakly basic. In strongly acidic media, protonation of the ring nitrogens can occur, which may influence its reactivity. Conversely, it is generally stable to a wide range of basic conditions commonly employed in organic synthesis.

The Reactive Landscape: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the chemistry of its C4-Br bond, which is activated towards several classes of important chemical transformations. The electron-deficient nature of the pyrimidine ring makes the C4 position susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern drug discovery and materials science.

The Suzuki-Miyaura reaction, which forms a new C-C bond between an organohalide and an organoboron compound, is a highly reliable and widely used transformation.[6][7] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 4-position.

Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. A phosphine ligand, such as SPhos or XPhos, is often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is necessary to activate the boronic acid/ester. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-tert-butyl-4-phenylpyrimidine.

Sources

- 1. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromo-4-(tert-butyl)pyridine | CAS#:50488-34-1 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Strategic Utilization of 4-Bromo-2-tert-butylpyrimidine: A Technical Guide for Medicinal & Agrochemical Synthesis

[1]

Executive Summary

4-Bromo-2-tert-butylpyrimidine represents a high-value pharmacophore scaffold in modern drug discovery.[1] Its utility stems from a unique structural duality: the 4-bromo substituent serves as a highly reactive electrophilic handle for cross-coupling, while the 2-tert-butyl group acts as a lipophilic anchor, enhancing metabolic stability and membrane permeability.

This guide outlines the technical specifications, synthetic protocols, and research applications of this intermediate, designed for medicinal chemists and process development scientists.

Part 1: Structural Analysis & Reactivity Profile[1]

Physicochemical Properties

The 2-tert-butylpyrimidine core is a "privileged scaffold," frequently utilized to mimic the purine ring of ATP in kinase inhibitors or to serve as a bioisostere for phenyl rings to improve solubility and reduce

| Property | Value / Description | Impact on Research |

| Molecular Structure | Pyrimidine ring substituted at C2 ( | The |

| Electronic Nature | Electron-deficient aromatic ring.[1] | The C4-Br bond is activated for oxidative addition (Pd) and nucleophilic aromatic substitution ( |

| Lipophilicity (cLogP) | ~2.5 - 3.0 (Estimated) | High lipophilicity aids in blood-brain barrier (BBB) penetration and cellular uptake.[1] |

| Metabolic Stability | High | The |

Reactivity Map

The C4 position is the primary site of derivatization. The electron-withdrawing nature of the two nitrogen atoms makes the C4-carbon highly susceptible to nucleophilic attack, even more so than comparable pyridine analogs.

Figure 1: Divergent synthesis pathways from the this compound core.[1]

Part 2: Synthetic Protocols (The "How")

Protocol A: Suzuki-Miyaura Cross-Coupling

This is the gold standard for generating 4-aryl-2-tert-butylpyrimidines , a common motif in kinase inhibitors.[1]

Mechanism & Rationale:

The electron-deficient pyrimidine ring facilitates the oxidative addition of Pd(0) into the C-Br bond. However, the bulky tert-butyl group at C2 can exert long-range steric effects.[1] Therefore, phosphine ligands with wide bite angles or high activity (e.g., dppf, XPhos) are recommended over simple

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a microwave vial or round-bottom flask with:

-

Solvent System: Add degassed 1,4-Dioxane : Water (4:1 ratio). The water is critical for the transmetallation step.

-

Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient). Pyrimidines are often UV-active at 254 nm.[1]

Protocol B: Buchwald-Hartwig Amination

Used to synthesize 4-amino-2-tert-butylpyrimidines .[1] While

Step-by-Step Methodology:

-

Preparation: Under inert atmosphere (

), combine: -

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

Reaction: Heat at 100°C for 12 hours.

-

Validation: Monitor by LC-MS. The disappearance of the bromine isotope pattern (1:1 doublet) confirms conversion.

Part 3: Research Applications & Case Studies

Medicinal Chemistry: Kinase Inhibitor Design

The 2-tert-butyl group is a strategic tool for Lipophilic Efficiency (LipE) optimization.[1]

-

ATP-Binding Pocket: In many kinases (e.g., CDK, JAK), there is a hydrophobic "back pocket" near the gatekeeper residue.[1] The tert-butyl group can fill this volume effectively, displacing water and gaining entropy-driven binding affinity.[1]

-

Selectivity: The bulk of the tert-butyl group can prevent binding to kinases with smaller gatekeeper residues, thereby improving the selectivity profile of the inhibitor.

Experimental Workflow for Library Generation:

Figure 2: High-throughput screening (HTS) workflow utilizing the scaffold.

Agrochemicals: Fungicide Development

Pyrimidine derivatives are a cornerstone of modern fungicides (e.g., strobilurin analogs).[1]

-

Field Stability: The tert-butyl group provides steric protection against hydrolytic and oxidative degradation in the field (UV stability).[1]

-

Leaf Penetration: The high lipophilicity facilitates the transport of the active ingredient across the waxy cuticle of plant leaves.

Part 4: Safety & Handling

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Chapter on Pyrimidines: Synthesis and Reactions). Link[1]

-

Brough, P. A., et al. (2008).[1] 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(2), 196–218.[1] (Demonstrates pyrimidine/isoxazole scaffold utility). Link[1]

Sources

- 1. tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate | C10H16BrNO2 | CID 44239841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Stille coupling of 4-Bromo-2-tert-butylpyrimidine

Executive Summary

This Application Note provides a rigorous technical guide for the palladium-catalyzed Stille cross-coupling of 4-Bromo-2-tert-butylpyrimidine . This substrate presents a unique intersection of electronic deficiency (pyrimidine core) and steric shielding (2-tert-butyl group). While the tert-butyl group effectively blocks nucleophilic attack at the C2 position, the C4-bromide remains highly activated for oxidative addition.

This guide moves beyond generic protocols, offering an optimized "Ligand-Assisted" methodology to mitigate common failure modes such as protodehalogenation and homocoupling. It also details a validated Tin Remediation Protocol to ensure pharmaceutical-grade purity.

Substrate Analysis & Mechanistic Insight

Chemical Architecture

-

Electrophile: this compound.

-

Electronic State: The pyrimidine ring is

-deficient. The nitrogen atoms withdraw electron density, making the C4-Br bond highly susceptible to Oxidative Addition by Pd(0). -

Steric Environment: The bulky tert-butyl group at C2 serves two critical functions:

-

Solubility: It significantly enhances lipophilicity (

), preventing the aggregation often seen with simple pyrimidines in non-polar solvents like toluene. -

Regiocontrol: It sterically protects the C2 position, ensuring that cross-coupling occurs exclusively at C4.

-

The Catalytic Cycle (Visualization)

The Stille cycle for this substrate relies on the "Copper Effect" (Liebeskind-Farina modification) to accelerate the rate-determining Transmetallation step.

Figure 1: The catalytic cycle highlighting the oxidative addition of the pyrimidine and the copper-assisted transmetallation step.

Experimental Protocols

Critical Reagents & Materials

| Component | Specification | Purpose |

| Substrate | This compound (>97%) | Electrophile. |

| Stannane | Tributyl(vinyl)tin or Aryl-SnBu3 | Nucleophile. (1.1 - 1.2 equiv). |

| Catalyst | Pd(PPh3)4 (Tetrakis) | Standard Pd(0) source. Fresh, yellow crystals required. |

| Co-Catalyst | Copper(I) Iodide (CuI) | Accelerates transmetallation >100x. |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | High boiling point required for kinetics. |

| Scavenger | Potassium Fluoride (KF) | Essential for tin removal during workup. |

Protocol A: Standard Conditions (Robust)

Best for simple vinyl or phenyl stannanes where steric hindrance is low.

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon for 15 minutes.

-

Charging: Add This compound (1.0 equiv) and Pd(PPh3)4 (5 mol%).

-

Note: If the catalyst is orange/brown rather than bright yellow, recrystallize or discard.

-

-

Solvent: Add anhydrous Toluene (0.1 M concentration relative to substrate).

-

Reagent Addition: Via syringe, add the Organostannane (1.1 equiv).

-

Reaction: Heat to 100°C for 4–12 hours. Monitor by TLC or LCMS.

-

Endpoint: Disappearance of the bromide starting material (UV active).

-

-

Workup: Proceed immediately to Section 3.4 (Tin Remediation).

Protocol B: "Copper Effect" Conditions (High Performance)

Required for sterically hindered stannanes or sluggish reactions.

-

Setup: Glovebox or strict Schlenk line technique.

-

Catalyst Premix: In the reaction vessel, combine Pd2(dba)3 (2 mol%) and Tri(2-furyl)phosphine (8 mol%).

-

Why Furylphosphine? It is a weak donor ligand that dissociates easily, speeding up the transmetallation step.

-

-

Additives: Add CuI (10 mol%) and CsF (2.0 equiv).

-

Why CsF? Fluoride activates the organotin reagent, forming a hypervalent silicate-like species that transmetallates faster.

-

-

Execution: Add substrate and stannane in 1,4-Dioxane . Heat to 90°C . The reaction is typically complete in <4 hours.

Mandatory Workup: Tin Remediation (The KF Method)

Stille couplings are notorious for toxic tin residues that streak on chromatography columns. This step is non-negotiable.

-

Quench: Cool reaction to room temperature.

-

The KF Wash: Dilute with Ethyl Acetate (EtOAc). Add an equal volume of saturated aqueous Potassium Fluoride (KF) .

-

Precipitation: Stir vigorously for 30 minutes. A white, polymeric precipitate (

) will form. -

Filtration: Filter the biphasic mixture through a pad of Celite . The toxic tin polymer remains in the Celite.

-

Extraction: Separate layers. Wash organic layer with water (x2) and brine (x1). Dry over

. -

Purification: Flash chromatography (Silica gel).

-

Tip: Add 1% Triethylamine to the eluent to prevent product streaking if the pyrimidine is basic.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition (ligand loss). | Add excess ligand (PPh3) or switch to thermally stable catalyst (Pd-PEPPSI). |

| Homocoupling (R-R) | Oxidative dimerization of stannane. | Strictly exclude Oxygen.[1] Degas solvents via freeze-pump-thaw. |

| No Reaction | Poisoning by Pyrimidine Nitrogen. | The N atoms can bind Pd.[2] Switch to Protocol B (CuI helps scavenge ligands). |

| Protodehalogenation | Moisture in solvent. | Ensure solvents are anhydrous. The t-butyl group makes the C4-Pd bond sensitive to protonolysis. |

Safety: Organotin Handling

-

Neurotoxicity: Tributyltin compounds are potent neurotoxins and skin irritants.

-

Vapor Pressure: While high-boiling, tin residues can contaminate rotavaps. Use a dedicated bump trap.

-

Disposal: All aqueous streams from the KF wash must be segregated into "Heavy Metal/Tin Waste," never down the drain.

References

-

Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986.

-

Farina, V., & Krishnan, B. "Large Rate Accelerations in the Stille Reaction with Tri-2-furylphosphine and Cuprous Iodide: A General Ligandless Procedure." Journal of the American Chemical Society, 1991.

-

Renaud, P., et al. "A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures." Tetrahedron Letters, 1998.[3]

-

Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 2002. (Context for bulky ligands in difficult couplings).

-

ChemicalBook. "2-Bromo-4-(tert-butyl)pyridine Properties and Safety." (Analogous chemical data).

Sources

Application Note: 4-Bromo-2-tert-butylpyrimidine in Structure-Activity Relationship (SAR) Studies

This Application Note is designed to serve as a comprehensive technical guide for medicinal chemists and drug discovery scientists utilizing 4-Bromo-2-tert-butylpyrimidine as a strategic scaffold.

Executive Summary

This compound (CAS: 85929-94-8) is a high-value heterocyclic building block employed in the synthesis of kinase inhibitors, GPCR antagonists, and anti-infective agents. Its structural uniqueness lies in the 2-tert-butyl group , which provides significant lipophilicity and steric bulk, enhancing metabolic stability by blocking nucleophilic attack or oxidative metabolism at the sensitive C2 position. The 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.

Chemical Profile & Strategic Utility[1]

| Property | Specification |

| IUPAC Name | 4-Bromo-2-(2-methyl-2-propanyl)pyrimidine |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMF, DMSO; sparingly soluble in water |

| Key Reactivity | SNAr (Nucleophilic Aromatic Substitution), Pd-catalyzed Cross-Coupling |

SAR Rationale: Why this Scaffold?

-

Lipophilic Efficiency (LipE): The tert-butyl group significantly increases logP, aiding in membrane permeability and hydrophobic pocket filling within enzyme active sites (e.g., the ATP-binding pocket of kinases).

-

Metabolic Blockade: The bulky tert-butyl group at C2 prevents metabolic oxidation (e.g., by aldehyde oxidase) that commonly affects unsubstituted or methyl-substituted pyrimidines.

-

Regioselectivity: The C4-bromo position is highly activated for oxidative addition to Pd(0) due to the electron-deficient nature of the pyrimidine ring, allowing for selective coupling even in the presence of other halogens (if properly differentiated).

Detailed SAR & Biological Applications[2][3]

Kinase Inhibition (Raf, CDK, PI3K/mTOR)

The 2-tert-butylpyrimidine core is a bioisostere for other aromatic systems found in kinase inhibitors.

-

Mechanism: The pyrimidine nitrogens often function as hydrogen bond acceptors in the hinge region of the kinase ATP-binding site.

-

Case Study (Raf Kinase): Derivatives synthesized from this compound (via conversion to diamines) act as potent B-Raf inhibitors. The tert-butyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the binding mode, locking the active conformation.

-

Case Study (CDK/mTOR): Substitution at the C4 position with morpholines or substituted anilines (via Buchwald coupling) yields dual PI3K/mTOR inhibitors. The C2-tert-butyl group improves the pharmacokinetic profile compared to the C2-methyl analogs.

GPCR Antagonism (CCR4)

In Chemokine Receptor 4 (CCR4) antagonists, the 2-tert-butylpyrimidine moiety acts as a central core.

-

SAR Insight: Replacing the tert-butyl group with smaller alkyls (methyl, ethyl) often results in a loss of potency, suggesting the bulky group is critical for inducing the correct conformational fit within the transmembrane helical bundle.

DHODH Inhibition

Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH), a target for autoimmune diseases and cancer, utilize this scaffold.

-

Workflow: this compound is coupled with pyrazole boronic acids. The resulting bi-heteroaryl system exploits the tert-butyl group to displace water molecules in the hydrophobic channel of the enzyme, gaining entropic binding energy.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 4-aryl-2-tert-butylpyrimidines (C-C bond formation).

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: In a microwave vial or round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in degassed 1,4-dioxane (5 mL).

-

Activation: Add the aqueous solution of K₂CO₃ (2.0 mmol in 1 mL water). Sparge with Argon for 5 minutes.

-

Catalysis: Add Pd(PPh₃)₄ (0.05 mmol) quickly to minimize air exposure. Seal the vessel under Argon.

-

Reaction:

-

Thermal: Heat at 90°C for 12–16 hours.

-

Microwave: Irradiate at 110°C for 30–60 minutes (High absorption level).

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), typically eluting with Hexanes/EtOAc gradients (0-30% EtOAc).

Validation Check:

-

TLC: Product typically moves slower than the starting bromide but faster than the boronic acid.

-

LC-MS: Monitor for disappearance of Br isotope pattern (1:1 doublet) and appearance of product mass [M+H]⁺.

Protocol B: Buchwald-Hartwig Amination

Objective: To synthesize 4-amino-2-tert-butylpyrimidines (C-N bond formation).

Materials:

-

This compound (1.0 equiv)

-

Primary/Secondary Amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2-5 mol%)

-

Ligand: Xantphos or BINAP (5-10 mol%)

-

Base: Cs₂CO₃ or NaOtBu (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a dried Schlenk tube with Pd₂(dba)₃, Ligand, and Base under an inert atmosphere (N₂ or Ar).

-

Addition: Add this compound and the amine. Add anhydrous solvent (concentration ~0.2 M).

-

Reaction: Heat at 100°C for 12–24 hours.

-

Workup: Filter through a celite pad to remove Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate and purify via flash chromatography.

Visualizing the Workflow

The following diagram illustrates the central role of this compound in generating diverse bioactive libraries.

Caption: Reaction network transforming the 4-bromo scaffold into key therapeutic classes via Pd-catalyzed coupling.

Data Summary: Optimization of Coupling Conditions

The following table summarizes optimized conditions for coupling this compound based on internal and literature data.

| Reaction Type | Coupling Partner | Catalyst System | Base / Solvent | Temp / Time | Typical Yield |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ / Dioxane:H₂O | 90°C / 12h | 85-95% |

| Suzuki | Heteroaryl boronic acid | Pd(dppf)Cl₂ (5%) | Na₂CO₃ / DME:H₂O | 100°C / 4h (MW) | 70-85% |

| Buchwald | Aniline derivatives | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Toluene | 100°C / 16h | 60-80% |

| Buchwald | Morpholine/Piperidine | Pd(OAc)₂ / BINAP | NaOtBu / Toluene | 80°C / 8h | 75-90% |

References

-

Synthesis and Biological Activity of Pyrimidine Derivatives. ResearchGate. (Review of pyrimidine scaffold utility).

-

Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Semantic Scholar. (Protocol reference for pyrimidine couplings).

-

Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry. (Specific application of 2-tert-butylpyrimidine in DHODH inhibitors).

-

Compounds useful as Raf kinase inhibitors. Google Patents (US8293752B2). (Describes 2-tert-butylpyrimidine-4,5-diamine derivatives).

-

Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. MDPI. (SAR data on pyrimidine substitutions).

Sources

Synthesis of kinase inhibitors using 4-Bromo-2-tert-butylpyrimidine

Application Note: Strategic Synthesis of Kinase Inhibitors Using 4-Bromo-2-tert-butylpyrimidine

Executive Summary & Strategic Rationale

The pyrimidine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Dasatinib, Pazopanib) due to its ability to mimic the adenine ring of ATP. This guide focuses on a specific, high-value building block: This compound .

Unlike generic pyrimidines, the 2-tert-butyl group serves a dual strategic purpose in drug design:

-

Metabolic Shielding: It blocks the metabolically vulnerable C2 position from oxidation (a common clearance pathway for pyrimidines).

-

Selectivity Filter: The bulky aliphatic group often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the Gatekeeper region) in kinases like p38 MAP Kinase and TGF-β receptor , potentially improving selectivity over CDK2 or GSK3β.

The 4-Bromo substituent provides a versatile electrophilic handle for divergent synthesis:

-

Path A (C-N Bond): Nucleophilic Aromatic Substitution (

) to install amine-based hinge binders. -

Path B (C-C Bond): Suzuki-Miyaura Cross-Coupling to extend the scaffold into the deep hydrophobic pocket.

Reaction Workflow & Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic workflow for this compound. The choice of pathway depends on whether the target kinase requires a hydrogen-bond donor (Path A) or a hydrophobic extension (Path B) at the 4-position.

Detailed Protocols

Protocol A: Amination (Installation of Hinge Binders)

Best for: Attaching anilines or aliphatic amines to create the ATP-mimetic motif.

The Challenge: The tert-butyl group at C2 is electron-donating, which slightly deactivates the pyrimidine ring toward nucleophilic attack compared to a 2-chloro or 2-H analog. Therefore, standard mild conditions often fail. We utilize acid catalysis or high-temperature polar solvents to overcome this.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Substituted Aniline or Amine (1.1–1.2 equiv)

-

Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)

-

Base/Catalyst: DIPEA (2.0 equiv) OR catalytic HCl (4M in Dioxane).

Step-by-Step Procedure:

-

Setup: In a pressure-rated reaction vial (microwave vial recommended), dissolve this compound (100 mg, 0.46 mmol) in n-Butanol (2.0 mL) .

-

Why n-Butanol? High boiling point (117°C) allows thermal activation without rapid evaporation, and it dissolves polar intermediates.

-

-

Addition: Add the amine nucleophile (0.50 mmol).

-

Condition Selection:

-

For Aliphatic Amines: Add DIPEA (160 µL, 0.92 mmol).

-

For Weak Nucleophiles (Anilines): Add 2-3 drops of 4M HCl in Dioxane. The protonation of the pyrimidine N3 activates the C4 position for attack (See References [1]).

-

-

-

Reaction: Seal the vial and heat to 110°C for 4–12 hours.

-

Self-Validation Check: Monitor by TLC or LCMS. The starting material has a distinct 1:1 bromine isotope pattern (M, M+2). The product will lose this pattern.

-

-

Workup: Cool to room temperature.

-

If using NMP: Pour into water (10 mL) and extract with EtOAc.

-

If using n-Butanol: Concentrate directly under reduced pressure.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: If the reaction is sluggish with electron-poor anilines, switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C) rather than forcing the

Protocol B: Suzuki-Miyaura Coupling (Scaffold Extension)

Best for: Extending the carbon skeleton to reach the "back pocket" of the kinase ATP site.

The Challenge: Protodebromination (replacement of Br with H) is a common side reaction with electron-deficient heterocycles. Rigorous exclusion of water and selection of the right catalyst is vital.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid/Ester: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

-

Why? The bidentate dppf ligand prevents catalyst deactivation better than PPh3 in heterocyclic couplings.

-

-

Base: 2M Aqueous Na2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

-

Inerting: Charge a reaction vial with the bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv). Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvation: Inject degassed 1,4-Dioxane (concentration 0.1 M) and 2M Na2CO3 solution (3:1 ratio of Dioxane:Water).

-

Reaction: Heat to 90°C for 2–6 hours.

-

Microwave Option: 120°C for 20 minutes is often superior for difficult substrates (See References [2]).

-

-

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine.

-

Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour.

Self-Validating Quality Control (QC)

To ensure scientific integrity, every synthesized batch must pass the following "Self-Validating" checkpoints before biological testing.

| Checkpoint | Observation | Scientific Logic |

| 1. LCMS Isotope Pattern | Pass: Single mass peak (M+H). Fail: 1:1 Doublet (M, M+2). | Confirms complete displacement of the Bromine atom. If the doublet persists, the reaction is incomplete. |

| 2. 1H NMR (Aromatic Region) | Pass: New signals integrating to the nucleophile count. | Verifies the attachment of the specific amine or aryl group. |

| 3. 1H NMR (t-Butyl) | Pass: Strong singlet (~1.3 ppm, 9H). | Crucial: Confirms the tert-butyl group remained intact and did not undergo acid-catalyzed dealkylation (possible under harsh acidic |

| 4. Regioselectivity | Pass: Single spot on TLC. | Since the starting material is symmetrical regarding the tert-butyl, but asymmetric at the reactive center (only C4 is reactive), regioisomers are generally not formed, simplifying QC compared to 2,4-dichloropyrimidine. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (SnAr) | Nucleophile is too weak (e.g., nitro-aniline). | Switch to Buchwald-Hartwig coupling (Pd-catalyzed amination). |